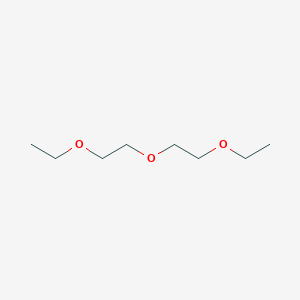

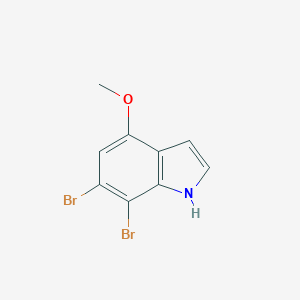

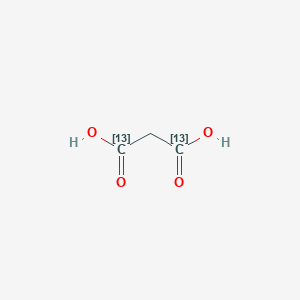

![molecular formula C14H20N2O6 B127288 5-脱[2-(叔丁基氨基)] Bambuterol-5-乙二醇 CAS No. 112935-92-9](/img/structure/B127288.png)

5-脱[2-(叔丁基氨基)] Bambuterol-5-乙二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the CAS number 112935-92-9 . It is available for purchase as a high-quality reference material .

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol . The molecule contains a total of 42 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .科学研究应用

对映异构体分离和胆碱酯酶相互作用

Gažić 等人(2006)研究了 Bambuterol 的对映异构体,重点关注它们的分离和与人胆碱酯酶的相互作用。他们使用手性 HPLC 色谱柱实现了有效分离,并发现两种对映异构体都抑制了所有研究的丁酰胆碱酯酶 (BChE) 变体。值得注意的是,(R)-对映异构体对各种 BChE 变体的抑制速率明显快于 (S)-对映异构体。这项研究突出了 Bambuterol 对映异构体与胆碱酯酶的立体选择性相互作用,表明在胆碱酯酶活性是一个因素的治疗应用中具有潜在意义 (Gažić 等人,2006)。

对映异构体药效学差异

Wu 等人(2016)开发了一种外消旋 Bambuterol 的对映分离方法,并研究了其对映异构体在动物模型中的药效学差异。他们发现 (R)-Bambuterol 对组胺诱导的哮喘反应表现出有效的抑制作用,而 (S)-Bambuterol 则没有这种作用。然而,两种对映异构体都增加了比格犬的心率,表明需要考虑 Bambuterol 对映异构体在治疗中的心脏效应 (Wu 等人,2016)。

复杂介质中的分子识别

Liang 等人(2017)合成了一种分子印迹的间苯三酚-甲醛-三聚氰胺树脂 (MIPFMR),用于选择性识别尿液中的 Bambuterol。这项研究展示了分子印迹聚合物在复杂生物基质中选择性分离和识别特定化合物的潜力,这对于治疗监测和药代动力学研究至关重要 (Liang 等人,2017)。

抑制丁酰胆碱酯酶和阿尔茨海默病

Wu 等人(2017)设计了 Bambuterol 类似物作为丁酰胆碱酯酶的抑制剂,该策略旨在治疗阿尔茨海默病。他们发现某些 Bambuterol 衍生物有效抑制丁酰胆碱酯酶,与 Bambuterol 相比,心脏效应更少且血脑屏障渗透性增强。这项研究表明 Bambuterol 类似物在阿尔茨海默病治疗中的潜力 (Wu 等人,2017)。

作用机制

While specific information on the mechanism of action of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is not available, it is known that Bambuterol, a related compound, is a long-acting beta2-adrenoceptor agonist used in the treatment of asthma. Bambuterol is a prodrug of terbutaline, which causes smooth muscle relaxation, resulting in dilation of bronchial passages .

属性

IUPAC Name |

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBUKWDZAQWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552836 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol | |

CAS RN |

112935-92-9 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)